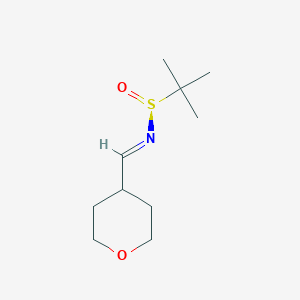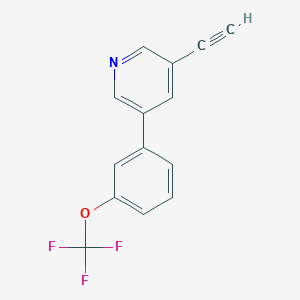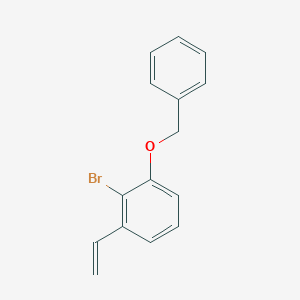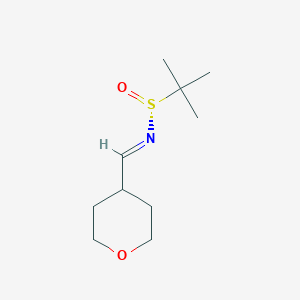
(R,E)-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methylene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfinamide derivative, which are known for their role in organic synthesis, particularly in the synthesis of chiral amines . The tetrahydropyran component suggests that this compound may also have applications in the synthesis of complex organic molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific substituents attached to the sulfinamide and tetrahydropyran groups. For instance, tetrahydropyran is a colorless liquid at room temperature .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide' involves the reaction of 2-methyl-2-propanesulfinamide with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-2-propanesulfinamide", "tetrahydro-2H-pyran-4-carbaldehyde", "base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add the base to a solution of 2-methyl-2-propanesulfinamide in a suitable solvent (e.g. THF, DMF) at low temperature (e.g. -78°C) to form the corresponding sulfinyl anion.", "Slowly add tetrahydro-2H-pyran-4-carbaldehyde to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with an acid (e.g. hydrochloric acid) and extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain '[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide' as a white solid." ] } | |
CAS-Nummer |
1269754-99-5 |
Molekularformel |
C10H19NO2S |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
(R)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-4-6-13-7-5-9/h8-9H,4-7H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
ISEYRWAHITWIMU-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1CCOCC1 |
SMILES |
CC(C)(C)S(=O)N=CC1CCOCC1 |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



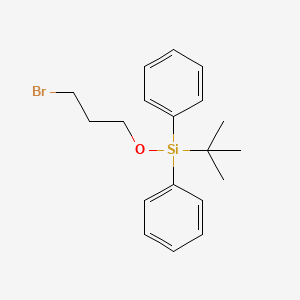
![3-Bromo-4'-(methylsulfonyl)-[1, 1'-biphenyl]-4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149399.png)
![3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149403.png)
![3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
![3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
![3-Bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149422.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)

